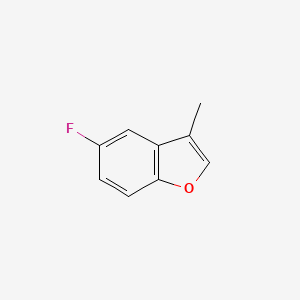

5-Fluoro-3-methylbenzofuran

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVAHYZQDSUVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470472 | |

| Record name | 5-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-83-1 | |

| Record name | 5-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Fluoro-3-methylbenzofuran

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-3-methylbenzofuran

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzofurans highly valuable targets in medicinal chemistry.[3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for 5-Fluoro-3-methylbenzofuran, a promising but not extensively documented derivative. We will explore the causality behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline a rigorous characterization workflow using modern spectroscopic techniques. This document serves as a foundational resource for researchers aiming to synthesize, validate, and explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Importance of Fluorinated Benzofurans

Benzofuran and its derivatives are a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5] Their structural versatility allows for extensive chemical modification to optimize pharmacological profiles.[6]

The incorporation of fluorine into organic molecules is a well-established strategy in drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can:

-

Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulate Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups.

-

Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds, with biological targets.

Given these advantages, 5-Fluoro-3-methylbenzofuran represents a molecule of significant interest, combining the proven biological relevance of the benzofuran core with the strategic benefits of fluorination.

Synthetic Strategy: A Mechanistic Approach

While numerous methods exist for constructing the benzofuran ring, one of the most direct and reliable approaches for 3-substituted benzofurans involves the reaction of a substituted phenol with an α-haloketone.[7] This pathway, often involving an initial O-alkylation followed by an intramolecular cyclization, is highly effective. We will focus on a one-pot synthesis from 4-fluorophenol and chloroacetone.

Proposed Synthetic Pathway: O-Alkylation and Intramolecular Cyclization

The chosen synthesis proceeds via two key mechanistic steps starting from readily available 4-fluorophenol and chloroacetone.

-

O-Alkylation: The phenolic proton of 4-fluorophenol is acidic and is readily deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetone in a classic Williamson ether synthesis (S_N2 reaction), displacing the chloride ion to form an intermediate, 1-(4-fluorophenoxy)propan-2-one.

-

Intramolecular Cyclization (Perkin Rearrangement/Acid-Catalyzed): The intermediate ether undergoes an intramolecular cyclization to form the benzofuran ring. This step is typically promoted by a dehydrating agent or a strong acid (e.g., sulfuric acid, polyphosphoric acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The electron-rich aromatic ring then attacks this activated carbonyl carbon in an electrophilic aromatic substitution-type reaction, followed by dehydration to yield the final 5-Fluoro-3-methylbenzofuran product.

The overall workflow for this synthesis is depicted below.

Caption: Proposed one-pot synthesis of 5-Fluoro-3-methylbenzofuran.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 5-Fluoro-3-methylbenzofuran.

Materials & Equipment:

-

4-Fluorophenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (Hexane/Ethyl Acetate eluent system)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (100 mL).

-

Addition of Reagent: Stir the suspension vigorously. Add chloroacetone (1.2 eq) dropwise to the mixture at room temperature.

-

Initial O-Alkylation: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the intermediate ether formation can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling the mixture to room temperature, slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.

-

Reaction Completion: Once the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 2-4 hours, again monitoring by TLC until the starting ether is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 5-Fluoro-3-methylbenzofuran.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Caption: Integrated workflow for the structural validation of the synthesized product.

Quantitative Data Summary

The following table summarizes key quantitative data for the target compound.

| Property | Value | Method of Determination |

| Molecular Formula | C₉H₇FO | Mass Spectrometry |

| Molecular Weight | 150.15 g/mol | Mass Spectrometry |

| Exact Mass | 150.0481 | HRMS (e.g., ESI-TOF) |

| Physical Appearance | Expected to be a solid or oil | Visual Inspection |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.4-7.2 ppm (m, 2H): Aromatic protons at C4 and C7. Their signals will be complex due to H-H coupling and H-F coupling.

-

δ ~7.1 ppm (s, 1H): Aromatic proton at C2. This signal may appear as a narrow quartet due to long-range coupling to the C3-methyl group.

-

δ ~6.9 ppm (m, 1H): Aromatic proton at C6. This proton will show coupling to H7 and the fluorine at C5.

-

δ ~2.2 ppm (d, 3H): Methyl protons at C3. The signal will be a doublet due to coupling with the proton at C2.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Nine distinct carbon signals are expected.

-

The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz).

-

Carbons C4 and C6 will also show smaller two-bond C-F coupling (²J_CF ≈ 20-25 Hz).

-

Other aromatic and furan carbons will show smaller, long-range couplings.

-

The methyl carbon will appear at the high-field end of the spectrum (~10-15 ppm).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 150.0481, corresponding to the [C₉H₇FO]⁺ ion.

-

Key Fragmentation Patterns: Fluorinated aromatic compounds are relatively stable.[8] Expected fragmentation may include:

-

[M-CH₃]⁺: Loss of the methyl group (m/z = 135.0298).

-

[M-CO]⁺: Loss of carbon monoxide, characteristic of furans (m/z = 122.0536).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[9][10]

Expected Characteristic Absorption Bands (cm⁻¹):

-

3100-3000: Aromatic C-H stretching.

-

~1620, ~1580, ~1480: Aromatic C=C ring stretching vibrations.

-

~1250-1200: Aryl-O (ether) stretching.

-

~1150-1100: A strong absorption band corresponding to the C-F stretching vibration.

Potential Applications and Future Outlook

While specific biological data for 5-Fluoro-3-methylbenzofuran is not widely published, its structural features suggest significant potential in drug discovery.[6] Based on the activities of analogous compounds, future research could productively explore its efficacy as:

-

Anticancer Agent: Many benzofuran derivatives exhibit potent anticancer activity.[11]

-

Antimicrobial Agent: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.[5]

-

Neuroprotective Agent: Certain benzofurans have shown promise in models of neurodegenerative diseases.[6]

The synthetic and characterization framework provided in this guide offers a robust starting point for producing high-purity 5-Fluoro-3-methylbenzofuran, enabling its comprehensive evaluation in these and other therapeutic areas.

References

-

Wang, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Zhang, Y., et al. (2020). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI. Available at: [Link]

-

Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin. Available at: [Link]

- Li, J., et al. (2025). The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. Synlett. (Note: This is a prospective publication date from the search result, URL not available).

-

Patel, H., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

-

Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]

-

Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents. ResearchGate. Available at: [Link]

-

Choi, H. D., et al. (2009). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. Available at: [Link]

-

PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available at: [Link]

-

Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]

-

Asgari, D., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. Available at: [Link]

-

Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. NIST. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Royal Society of Chemistry. Available at: [Link]

-

PubMed. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. PubMed. Available at: [Link]

-

Choi, H. D., et al. (2012). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

Choi, H. D., et al. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. Available at: [Link]

-

NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

Choi, H. D., et al. (2009). 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. edu.rsc.org [edu.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylbenzofuran: From Prediction to Empirical Validation

Abstract

5-Fluoro-3-methylbenzofuran is a substituted heterocyclic compound of significant interest within medicinal chemistry. The benzofuran scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of activities including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The strategic introduction of a fluorine atom and a methyl group to this core can profoundly modulate its physicochemical profile, influencing metabolic stability, target binding affinity, and membrane permeability[3][4]. However, a comprehensive review of scientific literature reveals a notable scarcity of empirical data for this specific isomer.

This technical guide addresses this knowledge gap. As Senior Application Scientists, our role extends beyond data reporting to empowering fellow researchers with the strategic frameworks and methodologies required to characterize novel chemical entities. This document, therefore, provides a dual focus: first, it presents a set of predicted physicochemical properties for 5-Fluoro-3-methylbenzofuran, derived from computational models and data from closely related analogues. Second, and more critically, it offers detailed, field-proven experimental protocols for the empirical validation of these properties. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical steps necessary to thoroughly characterize 5-Fluoro-3-methylbenzofuran and unlock its therapeutic potential.

Predicted Physicochemical Profile & Molecular Structure

Given the limited direct experimental data, a foundational understanding of 5-Fluoro-3-methylbenzofuran begins with its calculated and inferred properties. These values serve as essential benchmarks for planning experimental work, from synthesis and purification to formulation and biological screening.

Molecular Identity:

-

IUPAC Name: 5-Fluoro-3-methyl-1-benzofuran

-

CAS Number: 33118-83-1[5]

-

Molecular Formula: C₉H₇FO

-

Canonical SMILES: CC1=COC2=C1C=C(C=C2)F

The table below summarizes the core physicochemical parameters, which have been computationally predicted or inferred from structural analogues. It is imperative that these values are treated as hypotheses to be tested and validated in the laboratory.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 150.15 g/mol | Influences diffusion rates and overall size; generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five)[6][7]. |

| XLogP3-AA | ~2.7 - 3.4 | This predicted lipophilicity suggests the compound is moderately lipophilic. LogP is a critical determinant of membrane permeability, solubility, and metabolic clearance[8][9][10]. A value in this range is often optimal for balancing solubility and permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) reduces the potential for strong interactions with aqueous environments, contributing to lower water solubility. |

| Hydrogen Bond Acceptors | 1 (the furan oxygen) | The single acceptor site offers a modest capacity for interaction with biological targets and protic solvents. |

| Aqueous Solubility (LogS) | Predicted to be low | Poor aqueous solubility is a common challenge for lipophilic molecules and can hinder formulation and bioavailability, necessitating careful experimental assessment[11][12]. |

| pKa | Not ionizable | The molecule lacks acidic or basic functional groups, meaning its solubility and partitioning behavior will be largely independent of pH within the physiological range. |

Synthesis and Structural Confirmation

A robust understanding of a compound's properties is incomplete without considering its synthesis, which informs potential impurities and handling requirements. While a specific, documented synthesis for 5-Fluoro-3-methylbenzofuran is not widely published, a plausible and efficient route can be proposed based on established benzofuran synthesis methodologies.

Proposed Synthetic Pathway: Rap-Stoermer Reaction

The Rap-Stoermer reaction provides a direct and reliable method for constructing the benzofuran ring system. This pathway involves the O-alkylation of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization.

Caption: Proposed synthesis of 5-Fluoro-3-methylbenzofuran via the Rap-Stoermer reaction.

This proposed synthesis provides a logical starting point for laboratory production. Post-synthesis, rigorous purification via column chromatography and structural confirmation are mandatory. The predicted spectroscopic data in the following table, based on analogous structures, can guide this characterization process[13].

| Technique | Predicted Spectral Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.0 (m, 3H, Ar-H), δ ~2.3 (s, 3H, -CH₃), δ ~7.6 (s, 1H, furan H2) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158.0 (d, ¹JCF ≈ 240 Hz, C5), ~155.0 (C7a), ~144.0 (C2), ~120-110 (Ar-C), ~115.0 (C3), ~10.0 (-CH₃) |

| FT-IR (KBr Pellet) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2920 cm⁻¹ (Methyl C-H stretch), ~1250 cm⁻¹ (C-O-C stretch), ~1100 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 150.15 |

Core Methodologies for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties influencing a compound's drug-like potential. These methods are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Determination of Aqueous Solubility

Aqueous solubility is a cornerstone property, as a drug must be in solution to be absorbed and exert its pharmacological effect[14]. We will detail two complementary methods: a high-throughput kinetic assay for early screening and the definitive thermodynamic "shake-flask" method.

This method is ideal for early-stage discovery, offering high throughput with minimal compound consumption[15][16]. It measures the concentration at which a compound, rapidly transitioning from a DMSO stock solution to an aqueous buffer, begins to precipitate.

Causality Behind the Method: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It provides a rapid assessment of a compound's tendency to "crash out" of solution, which is critical for interpreting screening data accurately[11].

Caption: Workflow for the kinetic solubility assay.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-3-methylbenzofuran in 100% DMSO.

-

Plate Preparation: In a clear 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.

-

Compound Addition: Add the DMSO stock solution to the buffer-filled wells in increasing concentrations (e.g., creating a final concentration range from 1 to 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.

Considered the "gold standard," this method measures the equilibrium solubility of a compound's most stable solid form in an aqueous medium, providing a true measure of its intrinsic solubility[12][14].

Causality Behind the Method: By allowing the solid compound to reach equilibrium with the solvent over an extended period (24-72 hours), this method ensures that the measurement reflects the true saturation point, which is critical for formulation development and biopharmaceutical modeling[15].

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Fluoro-3-methylbenzofuran (enough to ensure undissolved solid remains at equilibrium) to a vial containing a known volume of aqueous buffer (pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.

Determination of Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a master variable in drug action, governing absorption, distribution, metabolism, and excretion (ADME)[9]. The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this value[8].

This classic method directly measures the partitioning of the compound between n-octanol and water.

Causality Behind the Method: This experiment is a direct physical simulation of the partitioning process that occurs when a drug crosses a biological membrane. Using n-octanol as the organic phase is standard because its properties are considered a reasonable surrogate for the lipid bilayer[8].

Experimental Protocol:

-

Phase Preparation: Prepare a solution of 5-Fluoro-3-methylbenzofuran in the aqueous phase (e.g., pH 7.4 buffer) at a known concentration. Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them overnight and then separating the layers.

-

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound.

-

Equilibration: Seal the vial and shake vigorously for 1 hour to facilitate partitioning, then let it stand or centrifuge to allow for complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[8].

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more compound-sparing alternative for estimating LogP[17]. This method correlates a compound's retention time on a nonpolar stationary phase with the LogP values of a set of known standards.

Causality Behind the Method: In RP-HPLC, a nonpolar stationary phase (like C18) mimics the lipid environment, while the polar mobile phase represents the aqueous environment. A compound's retention time is proportional to its affinity for the stationary phase; thus, more lipophilic compounds are retained longer. This relationship allows for the calculation of an estimated LogP (ElogP)[6][17].

Experimental Protocol:

-

Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of 5-Fluoro-3-methylbenzofuran.

-

Chromatography: Analyze the standard compounds and the test compound via RP-HPLC under identical isocratic conditions (e.g., C18 column, methanol/water mobile phase).

-

Data Collection: Record the retention time (t_R) for each compound and the column dead time (t_0). Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. Perform a linear regression to obtain a calibration equation.

-

ElogP Calculation: Using the log(k') value calculated for 5-Fluoro-3-methylbenzofuran, interpolate its ElogP from the calibration curve.

Conclusion and Future Directions

The physicochemical properties of 5-Fluoro-3-methylbenzofuran, while not yet extensively documented, can be reliably predicted and, more importantly, empirically determined through the robust methodologies outlined in this guide. The predicted moderate lipophilicity and low aqueous solubility position this compound in a common but challenging region of chemical space for drug development. The immediate next steps for any research program involving this molecule should be the laboratory execution of the protocols detailed herein.

Obtaining accurate, empirical data for solubility and LogP will be critical for building reliable Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). This data will directly inform strategies for lead optimization, enabling medicinal chemists to fine-tune the structure to achieve a balance of potency, solubility, and metabolic stability. Furthermore, these foundational physicochemical insights are indispensable for designing effective formulations and predicting in vivo pharmacokinetic behavior, ultimately paving the way for successful preclinical and clinical development.

References

-

5-Fluoro-3-[(3-fluorophenoxy)methyl]-1-benzofuran - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 18, 2026, from [Link]

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 18, 2026, from [Link]

-

Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.).

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved January 18, 2026, from [Link]

-

Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved January 18, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 18, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 18, 2026, from [Link]

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]

-

3-(2-Fluoroethynyl)-5-methyl-1-benzofuran | C11H7FO | CID - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Fluoro-3-[(2-fluorophenoxy)methyl]-1-benzofuran | C15H10F2O2 | CID 117174249 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Fluoro-4-methyl-benzofuran-3-one | C9H7FO2 | CID 131340821 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14). Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Density Functional Theory Study - Physical Chemistry Research. (2021, August 28). Retrieved January 18, 2026, from [Link]

-

Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-Fluoro-5-(furan-2-yl)benzaldehyde | C11H7FO2 | CID 155393139 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cas 33118-83-1|| where to buy 5-fluoro-3-methylbenzofuran [french.chemenu.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur [chinjmap.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Novel 5-Fluoro-3-methylbenzofuran Derivatives

Introduction: The Promise of a Privileged Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This core structure is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to address various therapeutic targets.[5]

The strategic introduction of a fluorine atom into a drug candidate is a well-established method for enhancing its therapeutic properties. Fluorination can significantly improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][6] When combined with other substitutions, such as a methyl group at the 3-position, the resulting derivatives present a compelling area for drug discovery.

This technical guide provides an in-depth exploration of the potential biological activities of novel 5-Fluoro-3-methylbenzofuran derivatives. As direct research on this specific substitution pattern is emerging, this document synthesizes and extrapolates from the extensive body of knowledge on structurally related fluorinated and C3-substituted benzofurans. We will delve into their potential mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships.

Section 1: Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a multitude of human cancer cell lines.[7] The introduction of halogen atoms, including fluorine, into the benzofuran ring has been consistently shown to significantly increase this anticancer activity.[8][9] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[10]

Mechanism of Action: Inducing Cancer Cell Demise

The anticancer effects of fluorinated benzofuran derivatives are frequently attributed to their ability to interfere with key cellular processes essential for tumor growth.

-

Inhibition of Signaling Pathways: Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[11] By blocking both mTORC1 and Akt signaling, these compounds can circumvent resistance mechanisms seen with other mTOR inhibitors.[11]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies on related compounds show that they can significantly increase the activity of executioner caspases 3 and 7.[12] This activation leads to the cleavage of key cellular proteins, such as PARP-1, and subsequent DNA fragmentation, culminating in cell death. The inhibition of anti-apoptotic proteins like Bcl-2 is another hallmark of their pro-apoptotic activity.

-

DNA Interaction: Some derivatives have been shown to interact with DNA. In biochemical assays, they can inhibit the cleavage of plasmid DNA by restriction endonucleases, suggesting a potential role as DNA intercalating agents, similar to established chemotherapeutics like daunorubicin.[12]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for representative benzofuran derivatives against various human cancer cell lines, illustrating their potent activity.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [13] |

| Bromo-derivative (14c) | HCT116 (Colon) | 3.27 | [10] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [10] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |

| Piperazine-based Benzofuran (37e) | A549 (Lung) | <10 | [13] |

| Fluorinated Benzofuran | HCT116 (Colon) | ~70% proliferation inhibition | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[14] Its principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product via mitochondrial dehydrogenase enzymes.[15][16] The intensity of the purple color is directly proportional to the number of living cells.[17]

Materials:

-

Human cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Fluoro-3-methylbenzofuran test compound

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

Sterile 96-well flat-bottom culture plates

-

Phosphate-buffered saline (PBS)

Step-by-Step Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the 5-Fluoro-3-methylbenzofuran derivative in complete culture medium. After 24 hours, carefully remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8]

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[14]

-

MTT Addition: Following the treatment period, carefully aspirate the medium. Add 100 µL of fresh serum-free medium and 10-20 µL of the MTT solution (5 mg/mL) to each well.[14][15]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150-200 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[14][17]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[16] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Section 2: Antimicrobial Activity

Infectious diseases, exacerbated by the rise of antimicrobial resistance, pose a significant global health threat.[19] Benzofuran derivatives have been identified as a class of compounds with a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][20][21]

Mechanism of Action: Targeting Microbial Viability

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of benzofurans is thought to involve several pathways. Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[22] Other potential mechanisms include the disruption of microbial cell membrane integrity or interference with key metabolic pathways.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial potency of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[22][23]

| Compound/Derivative Class | Test Microorganism | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [24] |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [24] |

| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [24] |

| Benzofuran derivative (7d) | Staphylococcus aureus | Most Active Derivative | [20] |

| Benzofuran-disulfide (V40) | Xanthomonas oryzae pv oryzae | 0.28 | [25] |

| Benzofuran amide (6b) | Gram-positive/negative bacteria | 6.25 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[19][22] It provides a quantitative measure of antimicrobial activity.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

-

Sterile 96-well U-bottom plates

-

5-Fluoro-3-methylbenzofuran test compound

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Sterile diluent (e.g., DMSO, water)

Step-by-Step Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

-

Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

-

Compound Dilution Series: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth to achieve a range of desired concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).[23]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include essential controls on each plate:

-

Positive Control: Broth with inoculum and a standard antibiotic.

-

Negative/Growth Control: Broth with inoculum but no test compound.

-

Sterility Control: Broth only, with no inoculum.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[23]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[22][23]

Visualization

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, creating a persistent need for novel and safer anti-inflammatory agents.[27][28] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by modulating the signaling pathways that control the production of inflammatory mediators.[29][30][31]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects of benzofuran compounds are strongly linked to their ability to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[29][30]

-

NF-κB and MAPK Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes. Certain benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38).[29]

-

Downregulation of Mediators: By suppressing these pathways, the compounds effectively down-regulate the secretion of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukins like IL-6 and IL-1β.[9][29]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of these compounds can be quantified by measuring their ability to inhibit the production of key inflammatory molecules in cell-based assays.

| Compound Class | Mediator | Cell Line | IC₅₀ (µM) | Reference(s) |

| Piperazine/benzofuran hybrid (5d) | Nitric Oxide (NO) | RAW 264.7 | 52.23 | [29] |

| Fluorinated Benzofuran | Interleukin-6 (IL-6) | Macrophages | 1.2 - 9.04 | |

| Fluorinated Benzofuran | Nitric Oxide (NO) | Macrophages | 2.4 - 5.2 | |

| Fluorinated Benzofuran | Prostaglandin E₂ (PGE₂) | Macrophages | 1.1 - 20.5 | [9] |

| Aza-benzofuran (4) | Nitric Oxide (NO) | RAW 264.7 | 16.5 | [24] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

A crucial first step in evaluating anti-inflammatory potential is to assess a compound's effect on nitric oxide (NO) production, a key inflammatory mediator.[27] This is often done using the Griess assay in LPS-stimulated macrophages. It is imperative to first perform a cytotoxicity assay (e.g., MTT) to ensure that any observed reduction in NO is due to anti-inflammatory activity and not cell death.[27]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

5-Fluoro-3-methylbenzofuran test compound

Step-by-Step Procedure:

-

Cytotoxicity Assessment (Preliminary Step): Perform an MTT assay as described in Section 1.3 to determine the non-toxic concentration range of the test compound on RAW 264.7 cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[27]

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the 5-Fluoro-3-methylbenzofuran derivative for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Visualizations

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is critically dependent on the nature and position of substituents on the core scaffold.[8] Analysis of existing data allows for the formulation of key SAR principles relevant to 5-Fluoro-3-methylbenzofuran derivatives.

-

Role of Halogenation: The presence of a halogen atom, such as fluorine or bromine, is a recurring feature in highly active benzofuran derivatives.[8] Halogenation can enhance activity by increasing lipophilicity, which may improve cell membrane permeability, and by forming favorable hydrophobic or halogen-bond interactions with target proteins.[8] The position of the halogen is a critical determinant of biological activity.[8]

-

Significance of the C3 Position: Substitutions at the C3 position are crucial for modulating activity. The presence of a small alkyl group like methyl is a feature in many active compounds, including potent inhibitors of VEGFR-2.[13]

-

Synergistic Effects: The combination of a fluorine atom at the C5 position and a methyl group at the C3 position is hypothesized to confer a favorable balance of electronic and steric properties. The electron-withdrawing nature of the fluorine can influence the overall electron density of the ring system, while the methyl group provides a key structural element for target engagement. This specific combination is poised to yield compounds with potent and potentially selective biological activities, warranting their synthesis and comprehensive evaluation.

Conclusion and Future Perspectives

The 5-Fluoro-3-methylbenzofuran scaffold represents a highly promising platform for the development of novel therapeutic agents. By extrapolating from the rich pharmacology of related analogues, these derivatives are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for validating this potential and elucidating the underlying mechanisms of action.

Future research should focus on the synthesis of a library of 5-Fluoro-3-methylbenzofuran derivatives and their systematic evaluation using the assays detailed in this guide. Further investigations into their effects on specific molecular targets, in vivo efficacy in animal models, and pharmacokinetic profiling will be critical steps in translating their therapeutic promise into clinical reality.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Nakao, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

-

Li, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]

-

Yıldırım, I., et al. (2009). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. TU Eindhoven Research Portal. [Link]

-

Wang, J., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Al-Tohamy, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. [Link]

-

Wang, H., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]

-

Sim, H. S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. [Link]

-

Bacher, F., et al. (2021). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

Al-Tohamy, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Lomatividya, B., & Baidya, M. (2022). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Kumar, S. V., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]

-

Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Schmitt, F., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

-

Kleniewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

-

Suthar, S. K., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science. [Link]

-

Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Choi, H. D., et al. (2007). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. NIH. [Link]

-

Rahman, M. M., et al. (2015). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide. NIH. [Link]

-

El-Gazzar, M. G., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpbs.com [ijpbs.com]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jopcr.com [jopcr.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. journalajrb.com [journalajrb.com]

- 29. mdpi.com [mdpi.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. ijbcp.com [ijbcp.com]

Investigating the Mechanism of Action of 5-Fluoro-3-methylbenzofuran: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This technical guide provides a comprehensive framework for investigating the mechanism of action of a specific, yet largely uncharacterized derivative: 5-Fluoro-3-methylbenzofuran. By leveraging established knowledge of related benzofuran compounds and outlining a systematic, multi-faceted experimental approach, this document serves as an in-depth resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising molecule. We will delve into postulated mechanisms, detailed experimental protocols, and the critical interpretation of data, thereby providing a self-validating system for inquiry.

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

Benzofurans are heterocyclic compounds composed of fused benzene and furan rings.[5] This core structure is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological effects.[3][6] The versatility of the benzofuran ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents can significantly impact the compound's efficacy and mechanism of action.[7]

The subject of this guide, 5-Fluoro-3-methylbenzofuran, possesses two key substitutions: a methyl group at the 3-position and a fluorine atom at the 5-position. The methyl group is a common feature in many biologically active benzofurans. The inclusion of a fluorine atom is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can facilitate passage across cellular membranes.[1]

Given the nascent stage of research on 5-Fluoro-3-methylbenzofuran, this guide will extrapolate potential mechanisms of action from structurally similar, well-characterized benzofuran derivatives. We will then outline a rigorous, hypothesis-driven experimental workflow to systematically investigate these possibilities.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on benzofuran derivatives, we can formulate several primary hypotheses for the mechanism of action of 5-Fluoro-3-methylbenzofuran. These hypotheses will form the basis of our proposed experimental investigation.

Anticancer Activity

The anticancer potential of benzofuran derivatives is well-documented, with various compounds exerting their effects through diverse mechanisms.[2][5][7]

-

Hypothesis 1a: Inhibition of Tubulin Polymerization. Certain benzofuran derivatives are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Hypothesis 1b: Protein Kinase Inhibition. Many small molecule anticancer drugs target protein kinases, which are key regulators of cellular signaling pathways. Benzofuran-based compounds have been shown to inhibit various kinases, including cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression.[2]

-

Hypothesis 1c: Inhibition of Other Cancer-Related Enzymes. Benzofuran derivatives have also been identified as inhibitors of other enzymes implicated in cancer, such as farnesyltransferase and lysine-specific demethylase 1 (LSD1).[2]

Antimicrobial Activity

The benzofuran scaffold is a common motif in compounds with antibacterial and antifungal properties.[2][4]

-

Hypothesis 2: Disruption of Microbial Cell Integrity or Essential Enzymatic Processes. The mechanism of antimicrobial action for benzofurans often involves the disruption of the microbial cell membrane or the inhibition of enzymes essential for the pathogen's survival.[8] The lipophilic nature of 5-Fluoro-3-methylbenzofuran may facilitate its interaction with and disruption of the lipid-rich cell membranes of bacteria and fungi.

Neurological and Psychoactive Effects

Certain benzofuran derivatives have been shown to interact with components of the central nervous system.

-

Hypothesis 3: Modulation of Monoamine Transporters and Receptors. Some psychoactive benzofurans act as indirect monoamine agonists by interacting with norepinephrine, dopamine, and serotonin transporters.[9] They can also exhibit agonist activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[9]

A Systematic Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the postulated mechanisms of action of 5-Fluoro-3-methylbenzofuran, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Caption: A multi-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the primary biological activity of 5-Fluoro-3-methylbenzofuran.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening

-

Objective: To determine the cytotoxic effects of 5-Fluoro-3-methylbenzofuran against a panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized cell line panel, such as the NCI-60, which represents a diverse range of cancer types.

-

Prepare serial dilutions of 5-Fluoro-3-methylbenzofuran in an appropriate solvent (e.g., DMSO).

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with the compound dilutions for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) or MTT assay.

-

Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.

-

-

Causality and Interpretation: A potent and selective cytotoxicity profile against certain cell lines will guide further investigation into specific anticancer mechanisms.

Protocol 2: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of 5-Fluoro-3-methylbenzofuran against a panel of clinically relevant bacteria and fungi.

-

Methodology:

-

Follow the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare serial dilutions of the compound in appropriate growth media.

-

Inoculate the wells with a standardized suspension of the microbial strain.

-

Incubate under appropriate conditions (temperature, time, atmosphere).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Causality and Interpretation: A low MIC value against specific pathogens indicates significant antimicrobial activity, warranting further investigation into the mechanism of microbial killing.

Phase 2: Pathway and Target Deconvolution

Based on the results of the phenotypic screening, this phase focuses on elucidating the specific cellular pathways and potential molecular targets.

Protocol 3: Cell Cycle Analysis

-

Objective: To determine if 5-Fluoro-3-methylbenzofuran induces cell cycle arrest in cancer cells.

-

Methodology:

-

Treat a sensitive cancer cell line with the compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest and fix the cells in ethanol.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and treat with RNase.

-

Analyze the DNA content of the cells using flow cytometry.

-

-

Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests interference with cell cycle progression, potentially through inhibition of CDKs or tubulin polymerization.

Protocol 4: Tubulin Polymerization Assay

-

Objective: To directly assess the effect of 5-Fluoro-3-methylbenzofuran on the in vitro polymerization of tubulin.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with the compound and a polymerization-inducing agent (e.g., GTP).

-

Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Include known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

-

-

Causality and Interpretation: A decrease in the rate or extent of polymerization would provide direct evidence for tubulin inhibition as a mechanism of action.

Phase 3: Target Validation and In-depth Mechanistic Studies

This final phase aims to confirm the molecular target and further elucidate the downstream signaling events.

Protocol 5: Kinase Inhibition Profiling

-

Objective: To screen 5-Fluoro-3-methylbenzofuran against a broad panel of protein kinases to identify potential targets.

-

Methodology:

-

Utilize a fee-for-service kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Submit the compound for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).

-

Follow up with dose-response curves to determine the IC50 values for any identified hits.

-

-

Causality and Interpretation: Identification of potent and selective inhibition of a specific kinase provides a strong lead for the molecular target.

Protocol 6: Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of 5-Fluoro-3-methylbenzofuran on the phosphorylation status and expression levels of key proteins in a relevant signaling pathway.

-

Methodology:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies specific for the target proteins (e.g., phospho-CDK2, total CDK2, cleaved PARP for apoptosis).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Causality and Interpretation: Changes in protein expression or phosphorylation levels downstream of a putative target kinase can validate its engagement by the compound in a cellular context.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity of 5-Fluoro-3-methylbenzofuran

| Cancer Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |

| MCF-7 | Breast | |||

| HCT-116 | Colon | |||

| A549 | Lung | |||

| ... | ... |

Table 2: Antimicrobial Activity of 5-Fluoro-3-methylbenzofuran

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | |

| Escherichia coli | Gram-negative bacteria | |

| Candida albicans | Fungi | |

| ... | ... |

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of 5-Fluoro-3-methylbenzofuran. By starting with broad phenotypic screening and progressively narrowing the focus to specific pathways and molecular targets, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel compound. The proposed experimental protocols are designed to be self-validating, with each step providing crucial information to guide the subsequent experiments.

Future research should focus on:

-

In vivo efficacy studies: Once a clear mechanism of action and potent in vitro activity are established, the compound should be evaluated in relevant animal models of disease (e.g., tumor xenografts, infection models).

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs of 5-Fluoro-3-methylbenzofuran will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Toxicology and safety pharmacology: A thorough assessment of the compound's safety profile is essential for its further development as a therapeutic agent.

By following the principles of scientific integrity and logical progression outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of 5-Fluoro-3-methylbenzofuran and other promising benzofuran derivatives.

References

-

Benzofuran – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (URL: [Link])

-

Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. (URL: [Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - PubChem. (URL: [Link])

-

5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem. (URL: [Link])

-

Pharmaco-toxicological effects of the novel third-generation fluorinate synthetic cannabinoids, 5F-ADBINACA, AB-FUBINACA, and STS-135 in mice. In vitro and in vivo studies - PubMed. (URL: [Link])

-

(3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one - ChemBK. (URL: [Link])

-

(PDF) Natural source, bioactivity and synthesis of benzofuran derivatives - ResearchGate. (URL: [Link])

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Exploration of 5-Fluoro-3-methylbenzofuran: From Target Identification to Interaction Dynamics

Abstract